molecular formula C21H16N6O2S B11185643 2-benzyl-8-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11185643
M. Wt: 416.5 g/mol
InChI Key: JKGLKXQXURQZGT-UHFFFAOYSA-N
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Description

2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolones: A class of compounds with similar structural features and biological activities.

    Triazoles: Compounds containing the triazole ring, known for their antimicrobial properties.

    Pyridines: A class of compounds with a similar nitrogen-containing ring structure.

Uniqueness

2-BENZYL-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16N6O2S

Molecular Weight

416.5 g/mol

IUPAC Name

8-benzyl-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C21H16N6O2S/c1-30-21-23-20(24-25-21)27-10-8-17-15(19(27)29)11-14-16(22-17)7-9-26(18(14)28)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

JKGLKXQXURQZGT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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